molecular formula C12H14O3 B6238934 3-(4-Ethoxy-3-methoxyphenyl)acrylaldehyde CAS No. 391895-46-8

3-(4-Ethoxy-3-methoxyphenyl)acrylaldehyde

Cat. No.: B6238934
CAS No.: 391895-46-8
M. Wt: 206.2
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Description

3-(4-Ethoxy-3-methoxyphenyl)acrylaldehyde (CAS Number: 391895-46-8) is an α,β-unsaturated carbonyl compound with a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol . This chemical features an acrylaldehyde group conjugated to a 4-ethoxy-3-methoxyphenyl ring, a structure closely related to coniferaldehyde, a natural phenylpropanoid . Researchers value this compound as a versatile synthetic intermediate, particularly in exploring biocatalytic transformations. Its α,β-unsaturated aldehyde moiety makes it a potential substrate for enzymes like Old Yellow Enzymes (OYEs), which catalyze the asymmetric reduction of activated alkenes—a key step in synthesing enantiomerically pure building blocks for pharmaceuticals and fine chemicals . The calculated physical properties include a density of 1.073 g/cm³ and a boiling point of approximately 348.9°C at 760 mmHg . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle it with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-11-7-6-10(5-4-8-13)9-12(11)14-2/h4-9H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJZAUFOSKBXLD-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391895-46-8
Record name (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enal
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Synthetic Methodologies and Chemo Enzymatic Pathways

Established Chemical Synthesis Routes for 3-(4-Ethoxy-3-methoxyphenyl)acrylaldehyde

The construction of this compound is primarily centered around the formation of the carbon-carbon double bond connecting the aromatic ring to the aldehyde functionality. Classical and modern organic synthesis techniques offer a versatile toolbox for achieving this transformation with varying degrees of efficiency and stereochemical control.

Condensation Reactions and Their Stereochemical Control

The Claisen-Schmidt condensation, a type of base-catalyzed aldol (B89426) condensation, represents a fundamental and widely employed method for the synthesis of α,β-unsaturated aldehydes. This reaction typically involves the condensation of an aromatic aldehyde with an aliphatic aldehyde or ketone. In the context of this compound, the logical precursor is 4-ethoxy-3-methoxybenzaldehyde (B93258), which can be prepared from vanillin (B372448) through ethylation of the phenolic hydroxyl group. nih.gov The reaction of 4-ethoxy-3-methoxybenzaldehyde with acetaldehyde (B116499) in the presence of a base, such as sodium hydroxide (B78521), would lead to the formation of the target compound.

Dehydrozingerone derivatives, which share a similar structural motif, are synthesized through the condensation of a corresponding aromatic aldehyde with acetone. nih.gov This highlights the general applicability of condensation reactions for this class of compounds.

Stereochemical control, particularly the geometry of the newly formed double bond (E/Z isomerism), is a critical aspect of these syntheses. The thermodynamically more stable E-isomer is often the major product. However, the reaction conditions, including the choice of base, solvent, and temperature, can influence the stereochemical outcome. For instance, the use of a two-phase system (e.g., solid NaOH in DMF or MeCN) for aldol condensations has been reported to stereoselectively deliver the Z-isomer for certain α-alkoxy- and α-alkylthiosubstituted α,β-unsaturated aldehydes. nih.gov

Table 1: Parameters Influencing Stereochemical Outcome in Condensation Reactions

ParameterInfluence on E/Z Selectivity
Base Strong bases can favor the thermodynamic E-product through equilibration.
Solvent Solvent polarity can affect the transition state geometry and influence isomer ratios.
Temperature Higher temperatures often favor the more stable E-isomer.
Reactant Structure Steric hindrance in the reactants can favor the formation of a specific isomer.

Organocatalytic Strategies in Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free alternatives for the construction of chiral molecules. While specific organocatalytic routes to this compound are not extensively documented, general strategies for the synthesis and functionalization of α,β-unsaturated aldehydes are applicable.

Dienamine catalysis, for example, allows for the remote functionalization of α,β-unsaturated aldehydes at the γ-position. semanticscholar.org This approach involves the reaction of an α,β-unsaturated aldehyde with a secondary amine catalyst to form a reactive dienamine intermediate, which can then react with an electrophile. semanticscholar.org Although this method is typically used for γ-functionalization, the principles of enamine and iminium ion activation are central to many organocatalytic reactions that could be adapted for the synthesis of substituted acrylaldehydes.

Furthermore, organocatalytic Mannich-type reactions can be employed for the α-functionalization of aldehydes. nih.gov The reaction of an aldehyde with formaldehyde (B43269) in the presence of a pyrrolidine-based catalyst can yield α-substituted α,β-unsaturated aldehydes. nih.gov While this would lead to a different substitution pattern, it demonstrates the potential of organocatalysis to construct complex aldehyde structures.

Transition Metal-Catalyzed Approaches to C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions provide a highly efficient and selective means of forming carbon-carbon bonds. The Heck reaction, which couples an aryl halide with an alkene in the presence of a palladium catalyst, is a particularly relevant method for the synthesis of this compound. organic-chemistry.org

In a potential synthetic route, 4-ethoxy-3-methoxy-iodobenzene (or bromobenzene) could be coupled with acrolein or a protected equivalent. However, the Heck reaction with electron-rich olefins, such as vinyl ethers, often presents challenges in controlling regioselectivity, leading to mixtures of α- and β-substitution products. liv.ac.ukrsc.org Research has focused on developing specific ligand and catalyst systems to overcome this issue. For example, the use of bidentate phosphine (B1218219) ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) has been shown to favor the formation of the branched (α-substituted) product in the arylation of butyl vinyl ether. researchgate.net

A related approach is the carbonylative Heck reaction, where carbon monoxide is incorporated into the product. The palladium-catalyzed reaction of aryl bromides with vinyl ethers in the presence of carbon monoxide can yield 1-aryl-3-alkoxy-2-propen-1-ones. nih.gov While this leads to a ketone rather than an aldehyde, it showcases the versatility of palladium catalysis in constructing similar carbon skeletons.

Table 2: Key Components of a Heck Reaction for Potential Synthesis

ComponentRole in the ReactionExample
Aryl Halide Source of the aryl group4-Ethoxy-3-methoxy-iodobenzene
Alkene Source of the vinyl groupAcrolein or Butyl vinyl ether
Palladium Catalyst Facilitates the cross-couplingPalladium(II) acetate (B1210297) (Pd(OAc)₂)
Ligand Modifies catalyst activity and selectivityTriphenylphosphine (PPh₃), dppp
Base Neutralizes the hydrogen halide byproductTriethylamine (NEt₃)

Biocatalytic and Enzymatic Transformation Pathways

The growing demand for sustainable and green chemical processes has spurred interest in biocatalytic and metabolic engineering approaches for the synthesis of valuable chemicals. While the direct biosynthesis of this compound has not been reported, pathways for related natural products, such as vanillin, provide a blueprint for potential chemo-enzymatic routes.

Enantioselective Reductions and Oxidations

Biocatalytic reductions and oxidations, often carried out using whole cells or isolated enzymes, are known for their high enantioselectivity. While this compound itself is achiral, the introduction of a chiral center through enzymatic transformation is a possibility. For instance, the enantioselective β-hydroxylation of α,β-unsaturated aldehydes can be achieved using organocatalysts, which mimic enzymatic processes. researchgate.net This reaction, catalyzed by a diarylprolinol silyl (B83357) ether, can produce chiral β-hydroxy aldehydes with high enantioselectivity. researchgate.net Such transformations could introduce valuable chirality into the molecular scaffold for further synthetic elaboration.

Metabolic Engineering Approaches for Biosynthesis

Metabolic engineering of microorganisms offers a promising avenue for the de novo synthesis of aromatic compounds. The biosynthesis of vanillin in engineered Escherichia coli and yeast serves as a pertinent example. patsnap.com This process typically starts from glucose and proceeds through the shikimic acid pathway to produce aromatic amino acids like L-phenylalanine. mdpi.com

A hypothetical biosynthetic pathway for this compound could be envisioned starting from a suitable precursor derived from the phenylpropanoid pathway. nih.gov This pathway involves enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H) to convert L-phenylalanine into p-coumaric acid. researchgate.net Subsequent enzymatic modifications, including methylation and ethylation, would be required to generate the 4-ethoxy-3-methoxy-substituted aromatic ring. The final steps would likely involve a series of enzymatic reactions to form the acrylaldehyde side chain, potentially mirroring the later stages of cinnamaldehyde (B126680) biosynthesis.

The bioconversion of natural substrates like ferulic acid and eugenol (B1671780) into vanillin by various microorganisms also highlights the potential for chemo-enzymatic approaches. researchgate.net A similar strategy could be developed where a readily available precursor is converted into this compound using engineered microbial cells or isolated enzymes.

Precursor Chemistry and Convergent Synthesis Design

Derivations from Vanillin and Cinnamaldehyde Analogues

A common and economically viable precursor for the synthesis of this compound is 3-ethoxy-4-methoxybenzaldehyde (B45797). This key intermediate can be efficiently prepared from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) through an etherification reaction. Several patented methods detail the synthesis of 3-ethoxy-4-methoxybenzaldehyde with high yields. These methods typically involve the reaction of isovanillin with an ethylating agent, such as bromoethane (B45996) or diethyl sulfate (B86663), in the presence of a base and a phase-transfer catalyst. google.comgoogle.com For instance, reacting isovanillin with bromoethane in the presence of sodium hydroxide and a catalyst like tetrabutylammonium (B224687) fluoride (B91410) can yield the desired product in excess of 95%. google.comchemicalbook.com

Table 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde from Isovanillin
ReactantsCatalystBaseSolventReaction ConditionsYield (%)Reference
Isovanillin, BromoethaneTetrabutylammonium fluorideSodium hydroxideWater25 °C, 4 hours96.1 google.com
Isovanillin, BromoethaneBenzyltriethylammonium chlorideSodium hydroxideWater25 °C, 4 hours94.8 google.com
Isovanillin, BromoethaneTetrabutylammonium fluoridePotassium carbonateWater25 °C, 4 hours95.1 google.com

Once 3-ethoxy-4-methoxybenzaldehyde is obtained, the subsequent step involves the formation of the acrylaldehyde moiety. A classical and widely used method for this transformation is the Claisen-Schmidt condensation. nih.govjocpr.comresearchgate.net This reaction involves the base-catalyzed condensation of an aldehyde (in this case, 3-ethoxy-4-methoxybenzaldehyde) with another enolizable carbonyl compound, typically acetaldehyde, to form an α,β-unsaturated aldehyde. The reaction is generally carried out in the presence of a base such as sodium hydroxide. nih.gov

Another powerful method for the olefination of aldehydes is the Wittig reaction. masterorganicchemistry.com This reaction utilizes a phosphorus ylide, which can be prepared from an appropriate alkyl halide and triphenylphosphine. The ylide then reacts with the aldehyde to form the alkene with a high degree of regioselectivity.

Synthetic Transformations of (E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid

The corresponding carboxylic acid, (E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid, serves as another important intermediate that can be synthetically transformed into the target acrylaldehyde. This acrylic acid derivative is commercially available and can be prepared through methods like the Perkin or Knoevenagel condensation of 3-ethoxy-4-methoxybenzaldehyde with acetic anhydride (B1165640) or malonic acid, respectively.

One of the key transformations of (E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid is its conversion to a more reactive species, such as an acid chloride. This can be achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. For instance, a similar compound, (E)-3-(4-acetoxy-3-methoxyphenyl)acrylic acid, has been successfully converted to its acid chloride using oxalyl chloride in the presence of a catalytic amount of DMF. mdpi.com This activated intermediate can then undergo a variety of subsequent reactions.

To obtain the desired acrylaldehyde from the acrylic acid or its ester derivative, a partial reduction is required. A selective reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), is commonly employed for the reduction of esters to aldehydes. masterorganicchemistry.com The reaction is typically carried out at low temperatures to prevent over-reduction to the corresponding alcohol. masterorganicchemistry.comrsc.org Therefore, a plausible synthetic route involves the esterification of (E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid, followed by a controlled reduction of the resulting ester with DIBAL-H to yield this compound.

Table 2: Key Synthetic Transformations
Starting MaterialReagent(s)ProductReaction TypeReference
(E)-3-(4-Acetoxy-3-methoxyphenyl)acrylic acidOxalyl chloride, DMF(E)-3-(4-Acetoxy-3-methoxyphenyl)acryloyl chlorideAcid chloride formation mdpi.com
Ester of a carboxylic acidDiisobutylaluminium hydride (DIBAL-H)AldehydePartial reduction masterorganicchemistry.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 3-(4-ethoxy-3-methoxyphenyl)acrylaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its covalent framework.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the substituted benzene (B151609) ring typically appear in the downfield region (δ 6.8-7.5 ppm). The protons of the acrylaldehyde moiety are also characteristic. The aldehydic proton is expected to be a doublet at the most downfield position (around δ 9.6 ppm) due to coupling with the adjacent vinyl proton. The two vinyl protons will present as doublets, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans-alkene configuration. The ethoxy and methoxy (B1213986) groups give rise to signals in the upfield region, with the ethoxy group showing a quartet and a triplet, and the methoxy group a singlet.

Table 1: Predicted ¹H NMR Chemical Shift Assignments and Coupling Constants for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehydic-H~9.65Doublet (d)~7.7
Vinylic-H (α to C=O)~6.65Double Doublet (dd)~15.8, ~7.7
Vinylic-H (β to C=O)~7.60Doublet (d)~15.8
Aromatic-H~7.15Doublet (d)~1.9
Aromatic-H~7.08Double Doublet (dd)~8.2, ~1.9
Aromatic-H~6.95Doublet (d)~8.2
Ethoxy-CH₂~4.15Quartet (q)~7.0
Methoxy-CH₃~3.90Singlet (s)-
Ethoxy-CH₃~1.45Triplet (t)~7.0

Note: The predicted values are based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aldehydic carbonyl carbon is the most deshielded, appearing around δ 194 ppm. The aromatic carbons resonate in the δ 110-155 ppm range, with the oxygen-substituted carbons being the most downfield. The vinyl carbons can be found between δ 125 and 155 ppm. The methoxy and ethoxy carbons are located in the upfield region. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehydic C=O~194.0
Aromatic C-O (Ethoxy)~152.0
Aromatic C-O (Methoxy)~150.0
Vinylic C (β to C=O)~155.0
Aromatic C-H~127.0
Vinylic C (α to C=O)~125.0
Aromatic C-H~123.0
Aromatic C-H~112.0
Aromatic C-H~110.0
Ethoxy-CH₂~64.5
Methoxy-CH₃~56.0
Ethoxy-CH₃~14.5

Note: The predicted values are based on the analysis of structurally similar compounds.

Two-dimensional NMR techniques are instrumental in assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For instance, the aldehydic proton would show a correlation to the α-vinyl proton, which in turn would correlate with the β-vinyl proton. In the aromatic region, correlations between adjacent protons can help in their definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons to the carbons they are directly attached to. columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. columbia.edu For example, the proton signal at ~4.15 ppm would show a correlation to the carbon signal at ~64.5 ppm, confirming the assignment of the ethoxy CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu It is particularly powerful for connecting different parts of the molecule. For example, the aldehydic proton would show a correlation to the β-vinyl carbon, and the protons of the ethoxy and methoxy groups would show correlations to the aromatic carbons they are attached to, confirming the substitution pattern on the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule. By providing a very precise mass measurement, it allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₁₂H₁₄O₃. vibrantpharma.com The calculated exact mass for this formula is 206.0943 g/mol . HRMS analysis would be expected to yield a measured mass that is within a very small tolerance (typically <5 ppm) of this calculated value, thus confirming the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will exhibit characteristic absorption bands. A strong, sharp peak is expected around 1680-1700 cm⁻¹ corresponding to the stretching vibration of the conjugated aldehyde carbonyl group (C=O). The C=C stretching of the alkene and the aromatic ring will appear in the 1580-1640 cm⁻¹ region. The C-O stretching of the ether linkages will produce strong bands in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinyl groups are found above 3000 cm⁻¹, while those of the aliphatic ethoxy and methoxy groups are observed just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic/Vinylic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch2980-2850Medium-Strong
Aldehyde C=O Stretch1700-1680Strong
Alkene C=C Stretch1640-1620Medium
Aromatic C=C Stretch1600-1450Medium-Strong
C-O Ether Stretch1300-1000Strong

Note: The predicted values are based on the analysis of structurally similar compounds.

X-ray Crystallography in Solid-State Structure Determination

Chromatographic Techniques for Purity Assessment and Isomer Separation

The purity and isomeric composition of this compound are critical parameters for its application in research and synthesis. This compound typically exists as a mixture of (E) and (Z) geometric isomers, necessitating robust analytical techniques for their separation and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the premier methods for these tasks.

The separation of E/Z isomers of cinnamaldehyde (B126680) derivatives can be challenging due to their similar physical properties. However, specialized HPLC columns can provide the necessary selectivity. For instance, cholesterol-based columns are known to be effective for separating geometric isomers due to their shape-based selectivity. Another approach involves the use of silver-impregnated silica (B1680970) gel columns, where the silver ions interact differently with the electron clouds of the isomers, facilitating their separation. While specific methods for this compound are not extensively documented in publicly available literature, methods developed for similar compounds, such as piperine (B192125) and other pepper alkaloids, can be adapted. These methods often employ chiral stationary phases to resolve geometric isomers, achieving baseline separation within a reasonable timeframe.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of cinnamaldehyde derivatives. The choice of the capillary column is crucial for successful separation. For instance, columns with a stationary phase like 5% phenyl-methylpolysiloxane are commonly used for the analysis of volatile and semi-volatile organic compounds, including substituted cinnamaldehydes. The temperature program of the GC oven can be optimized to achieve separation of the E/Z isomers.

Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for separating stereoisomers, including E/Z isomers, offering advantages in terms of speed and efficiency.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing organic molecules. Theoretical calculations using DFT, particularly with hybrid functionals like B3LYP and basis sets such as 6-311G**, can provide a detailed understanding of the molecule's ground-state geometry and electronic properties. mdpi.com

DFT calculations for 3-(4-Ethoxy-3-methoxyphenyl)acrylaldehyde would begin with geometry optimization to find the lowest energy structure. From this optimized structure, key parameters like bond lengths, bond angles, and dihedral angles are determined. For instance, analysis of the related compound 4-Ethoxy-3-methoxybenzaldehyde (B93258) shows that all non-hydrogen atoms are nearly coplanar. nih.gov Similar planarity would be expected for the core phenyl ring and acrylaldehyde moiety in the target compound.

Furthermore, DFT is used to calculate the distribution of electron density and predict sites of reactivity. Mulliken charge analysis, a product of these calculations, assigns partial charges to each atom, highlighting electrophilic and nucleophilic centers. The oxygen atoms of the carbonyl and ether groups are expected to possess negative charges, indicating they are electron-rich, while the carbonyl carbon would be electron-deficient and thus an electrophilic site.

Table 1: Representative DFT-Calculated Parameters (Note: Data is illustrative, based on typical values for similar molecular structures.)

ParameterDescriptionPredicted Value/Observation
Optimized Geometry The most stable 3D arrangement of atoms.The phenyl ring and acrylaldehyde side chain are largely planar.
Bond Length (C=O) The distance between the carbonyl carbon and oxygen.Approximately 1.21 Å.
Bond Length (C=C) The distance between the carbons of the acryloyl double bond.Approximately 1.34 Å.
Mulliken Charge (C=O) Partial charge on the carbonyl oxygen atom.Highly negative (e.g., -0.5 e), indicating a nucleophilic site.
Mulliken Charge (C=O) Partial charge on the carbonyl carbon atom.Positive (e.g., +0.4 e), indicating an electrophilic site.
Dipole Moment A measure of the overall polarity of the molecule.A significant non-zero value, indicating polarity.

Molecular Dynamics (MD) Simulations of Conformational Landscape

While DFT provides a static image of the molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insight into the conformational landscape. For a flexible molecule like this compound, this is crucial for understanding its accessible shapes.

An MD simulation would reveal the rotational freedom around single bonds, particularly the C-C bond connecting the phenyl ring to the acrylaldehyde group and the C-O bonds of the ethoxy and methoxy (B1213986) groups. The simulation would track how the molecule folds and flexes in a given environment (e.g., in a solvent like water or ethanol), identifying the most stable and frequently occurring conformations. This information is vital for understanding how the molecule might fit into a biological receptor or interact with other molecules. Studies on related compounds have utilized MD simulations to understand such interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For this compound, a hypothetical QSAR study would involve designing and synthesizing a library of its analogs with varied substituents.

The process would involve:

Data Set Generation: A series of analogs would be created by modifying the core structure (e.g., changing the ethoxy group, adding substituents to the ring).

Biological Testing: The biological activity of each analog against a specific target (e.g., an enzyme or receptor) would be measured experimentally.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (steric, electronic, hydrophobic, etc.) would be calculated.

Model Building: Statistical methods would be used to build a mathematical model that correlates the descriptors with the observed biological activity.

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR methods. nih.gov These models generate contour maps that visualize which regions of the molecule are sensitive to steric, electrostatic, or hydrogen-bonding modifications, thereby guiding the design of new, more potent compounds. nih.gov

Table 2: Hypothetical QSAR Study Workflow

StepDescriptionExample
1. Define Target Select a biological target of interest.A specific protein kinase or receptor.
2. Create Library Synthesize analogs of this compound.Varying the alkyl chain on the ether, substituting the phenyl ring.
3. Measure Activity Test each compound's ability to interact with the target.IC₅₀ values for enzyme inhibition.
4. Generate Model Use software to correlate molecular fields with activity.CoMFA/CoMSIA analysis.
5. Predict & Validate Use the model to predict the activity of new, unsynthesized compounds.Design a compound predicted to have high activity and synthesize it for confirmation.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electrostatic Potentials

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between them, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, making it a "soft" molecule. nih.gov A large gap indicates higher stability and lower reactivity, characteristic of a "hard" molecule. nih.gov For this compound, the HOMO is expected to be located primarily on the electron-rich phenyl ring and ether groups, while the LUMO would be concentrated on the electron-withdrawing acrylaldehyde moiety.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netrasayanjournal.co.in For this compound, the MEP would show strong negative potential around the carbonyl oxygen, making it a prime site for hydrogen bonding and electrophilic interaction.

Table 3: Representative Quantum Chemical Descriptors (Note: Values are illustrative, based on calculations for similar aromatic aldehydes.)

DescriptorDefinitionSignificance for Reactivity
E(HOMO) Energy of the Highest Occupied Molecular Orbital.Represents the ability to donate an electron.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital.Represents the ability to accept an electron.
HOMO-LUMO Gap The energy difference between E(LUMO) and E(HOMO).A smaller gap implies higher reactivity. nih.gov
Chemical Hardness (η) A measure of resistance to change in electron distribution.Hard molecules have a large HOMO-LUMO gap. nih.gov
Electronegativity (χ) The power of an atom to attract electrons to itself.Indicates the overall electron-attracting nature.
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electrons.Quantifies the electrophilic nature of the molecule.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction pathways and identifying the high-energy transition states that govern reaction rates. Using DFT, the entire potential energy surface of a chemical reaction can be mapped.

For this compound, several reactions could be investigated. A common reaction for α,β-unsaturated aldehydes is a 1,4-conjugate addition (Michael addition) or a 1,2-addition to the carbonyl group. Computational modeling can predict which pathway is more favorable with a given nucleophile by calculating the activation energies for both routes. The lower the calculated activation energy of the transition state, the faster the reaction rate.

The process involves:

Reactant and Product Optimization: The structures of the starting materials and final products are optimized.

Transition State Search: A search algorithm is used to locate the saddle point on the potential energy surface that connects reactants and products. This is the transition state.

Frequency Calculation: A frequency calculation confirms the nature of the stationary points. A transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

This analysis provides a detailed, step-by-step view of the reaction mechanism at an atomic level, which is invaluable for understanding and controlling chemical synthesis.

Chemical Reactivity and Derivatization Studies

Reactions of the Alpha,Beta-Unsaturated Aldehyde Moiety

The conjugated system of the α,β-unsaturated aldehyde in 3-(4-ethoxy-3-methoxyphenyl)acrylaldehyde presents two primary sites for chemical reactions: the carbonyl carbon and the β-carbon. The reactivity at these positions is influenced by the nature of the attacking reagent.

Nucleophilic Additions and Conjugate Additions

The presence of a conjugated system in α,β-unsaturated aldehydes leads to two potential pathways for nucleophilic attack. Resonance structures indicate that both the carbonyl carbon (C-2) and the β-carbon (C-4) have a partial positive charge, making them susceptible to nucleophiles. This can result in either a 1,2-addition (direct addition to the carbonyl group) or a 1,4-addition (conjugate addition to the β-carbon). pressbooks.pub

Strong, "hard" nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition. In contrast, weaker, "soft" nucleophiles like amines, thiols, and cyanides typically favor 1,4-addition, also known as Michael addition. pressbooks.pub This reaction proceeds through an enolate intermediate, which then tautomerizes to the more stable keto form. pressbooks.pub

For instance, the reaction with primary amines can lead to the formation of imines through 1,2-addition, while secondary amines can add in a 1,4-fashion. Organocuprates are a specific class of reagents that selectively perform 1,4-addition on α,β-unsaturated carbonyl compounds. pressbooks.pub

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). The resulting product would be (E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid. bldpharm.com

Conversely, the aldehyde can be selectively reduced to the corresponding alcohol, 3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol, using mild reducing agents like sodium borohydride (B1222165) (NaBH4). Stronger reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce both the aldehyde and the carbon-carbon double bond, yielding 3-(4-ethoxy-3-methoxyphenyl)propan-1-ol. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can also be employed to reduce the double bond, and under more forceful conditions, the aldehyde as well.

Functionalization of the Aromatic Ring and Alkoxy Substituents

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating ethoxy and methoxy (B1213986) groups.

Electrophilic Aromatic Substitution Reactions

The ortho and para directing nature of the alkoxy groups influences the position of substitution on the benzene (B151609) ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The incoming electrophile will preferentially add to the positions ortho or para to the activating groups.

Ether Cleavage and Phenol Formation

The methoxy and ethoxy groups on the aromatic ring can be cleaved to form the corresponding phenols. This is typically achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr3). Selective cleavage of the methyl ether in the presence of an ethyl ether can be achieved with reagents like lithium diphenylphosphide. orgsyn.org This reaction is specific for methyl ethers and can be performed in high yield. orgsyn.org The resulting products would be 3-(4-ethoxy-3-hydroxyphenyl)acrylaldehyde or 3-(4-hydroxy-3-methoxyphenyl)acrylaldehyde. orgsyn.orgsigmaaldrich.com

Synthesis of Novel Analogues and Derivatives

The versatile reactivity of this compound allows for the synthesis of a wide array of novel analogues and derivatives. For example, condensation reactions with active methylene (B1212753) compounds, such as malonates or cyanoacetates, can extend the conjugated system.

Furthermore, the aldehyde functionality can be converted into other functional groups. For instance, reaction with hydroxylamine (B1172632) yields an oxime, and reaction with hydrazines can form hydrazones. sigmaaldrich.com These derivatives can then undergo further transformations to create more complex molecules. The synthesis of various heterocyclic compounds can also be initiated from this starting material. researchgate.net

The table below summarizes some of the derivatives that can be synthesized from this compound and their corresponding synthetic pathways.

Derivative NameSynthetic Pathway
(E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acidOxidation of the aldehyde
3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-olSelective reduction of the aldehyde
3-(4-Ethoxy-3-methoxyphenyl)propan-1-olReduction of the aldehyde and double bond
3-(4-Ethoxy-3-hydroxyphenyl)acrylaldehydeCleavage of the methoxy ether
3-(4-Hydroxy-3-methoxyphenyl)acrylaldehydeCleavage of the ethoxy ether
This compound oximeReaction with hydroxylamine
This compound hydrazoneReaction with hydrazine (B178648)

Chalcone (B49325) and Chalcone-Like Derivative Synthesis

The synthesis of chalcones and their analogues is a prominent application of this compound. These reactions typically proceed via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone. researchgate.net In this context, this compound serves as the aldehyde component, reacting with various acetophenone (B1666503) derivatives to yield a diverse array of chalcone-like structures.

The general mechanism involves the deprotonation of the α-carbon of the acetophenone by a base (commonly sodium hydroxide (B78521) or potassium hydroxide) to form a reactive enolate ion. nih.gov This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The resulting aldol (B89426) addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the stable, conjugated chalcone framework. The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), at room temperature. researchgate.netpensoft.net The extended conjugation of these products often results in colored compounds. pensoft.net

The structural diversity of the resulting chalcones can be easily expanded by using different substituted acetophenones. This modularity allows for the fine-tuning of the electronic and steric properties of the final molecule.

Acetophenone ReactantResulting Chalcone-Like Derivative StructureTypical Reaction Conditions
Acetophenone1-(Phenyl)-5-(4-ethoxy-3-methoxyphenyl)penta-2,4-dien-1-oneNaOH or KOH, Ethanol, Room Temperature
4'-Hydroxyacetophenone1-(4-Hydroxyphenyl)-5-(4-ethoxy-3-methoxyphenyl)penta-2,4-dien-1-oneNaOH or KOH, Ethanol, Room Temperature
4'-Chloroacetophenone1-(4-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)penta-2,4-dien-1-oneNaOH or KOH, Ethanol, Room Temperature. researchgate.net
4'-Methoxyacetophenone1-(4-Methoxyphenyl)-5-(4-ethoxy-3-methoxyphenyl)penta-2,4-dien-1-oneNaOH or KOH, Ethanol, Room Temperature

Heterocyclic Ring Formation (e.g., Cycloaddition Reactions)

The α,β-unsaturated carbonyl moiety present in this compound and its chalcone derivatives serves as an excellent building block for the synthesis of various heterocyclic compounds. These reactions often proceed through condensation or cycloaddition pathways, where the conjugated system participates in ring closure.

One major route involves the reaction of chalcones derived from the title compound with binucleophilic reagents. For example:

Pyrazoline Synthesis: Reaction with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like acetic acid or ethanol leads to the formation of pyrazoline rings. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization and dehydration.

Pyrimidine Synthesis: Condensation with urea (B33335) or thiourea (B124793) in an alkaline medium yields dihydropyrimidinones or dihydropyrimidinethiones, respectively. This is a variation of the Biginelli reaction.

Isoxazole Synthesis: Reaction with hydroxylamine hydrochloride can lead to the formation of isoxazoline (B3343090) derivatives.

Furthermore, the electron-deficient C=C double bond in the acrylaldehyde system can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). mdpi.com When reacted with a suitable diene, such as 2,3-dimethyl-1,3-butadiene, it can form a six-membered cyclohexene (B86901) ring, which can be a precursor to more complex polycyclic systems. The electron-withdrawing nature of the aldehyde group activates the double bond for such cycloadditions.

ReagentIntermediateResulting Heterocyclic ClassGeneral Reaction Type
Hydrazine HydrateChalcone DerivativePyrazolineCondensation/Cyclization
Urea / ThioureaChalcone DerivativeDihydropyrimidinone / ThioneCondensation/Cyclization
HydroxylamineChalcone DerivativeIsoxazolineCondensation/Cyclization
Substituted Dienes (e.g., Dimethylbutadiene)This compoundCyclohexene derivative[4+2] Cycloaddition (Diels-Alder)

Conjugation with Other Biomolecules for Probe Development

The chemical structure of this compound makes it a candidate for the development of molecular probes for biomolecule detection. The key reactive feature for this application is the α,β-unsaturated aldehyde, which is a Michael acceptor. This system can react covalently with nucleophilic functional groups found in biomolecules, such as the thiol group (-SH) of cysteine residues and the amino group (-NH₂) of lysine (B10760008) residues in proteins.

This reactivity allows for the specific labeling of proteins and peptides. Upon conjugation, the local microenvironment around the aldehyde changes, which can lead to a detectable signal. The extended π-conjugation system, stretching from the substituted phenyl ring through the double bond to the carbonyl group, provides a scaffold for fluorescence. Modification of this system upon covalent binding to a biomolecule can result in a "turn-on" or "turn-off" fluorescent response or a shift in the emission wavelength.

The development of probes based on this scaffold involves designing the molecule to be selective for a specific biological target. The reaction between the Michael acceptor and a nucleophile like the thiol group of cysteine is a well-established strategy for creating fluorescent sensors. The ethoxy and methoxy substituents on the aromatic ring can also be modulated to fine-tune the spectroscopic properties (e.g., absorption and emission wavelengths) of the probe.

Reactive Moiety of ProbeTarget Biomolecule/ResidueCovalent Reaction TypePrinciple of Detection
α,β-Unsaturated AldehydeProteins (Cysteine Residues)Michael AdditionModulation of fluorescence upon covalent binding.
α,β-Unsaturated AldehydeProteins (Lysine Residues)Michael Addition / Schiff Base FormationChanges in spectroscopic properties (absorption/fluorescence).
Aldehyde CarbonylN-terminal amines / LysineSchiff Base FormationFormation of a new chromophore/fluorophore upon imine formation.

Mechanistic Investigations of Biological Activities

In Vitro Studies on Cell-Free and Cellular Systems

No published research was identified that specifically investigated the effects of 3-(4-Ethoxy-3-methoxyphenyl)acrylaldehyde in cell-free or cellular systems.

Modulation of Enzyme Activities and Signaling Pathways

There is no available data from in vitro studies detailing the modulation of any specific enzyme activities or signaling pathways by this compound.

Induction of Cellular Responses (e.g., Apoptosis, Reactive Oxygen Species Production)

Information regarding the induction of cellular responses such as apoptosis or the production of reactive oxygen species following treatment with this compound is not available in the current scientific literature.

Molecular Target Identification and Validation

There are no studies that have identified or validated specific molecular targets of this compound.

Biochemical Pathways of Metabolism and Biotransformation of Related Compounds

Specific metabolic or biotransformation pathways for this compound have not been documented.

Phase I Biotransformations (Hydroxylation, O-Dealkylation)

There is no information available in the scientific literature regarding the Phase I biotransformation, such as hydroxylation or O-dealkylation, of this compound.

Ligand-Protein Interaction Profiling

No studies on the ligand-protein interaction profile of this compound have been found. Information regarding its binding affinity, interaction modes with specific proteins, or data from computational docking studies is not available.

Advanced Applications in Chemical Science and Engineering

Intermediate in the Synthesis of Complex Organic Molecules

The chemical architecture of 3-(4-ethoxy-3-methoxyphenyl)acrylaldehyde, characterized by its conjugated system and multiple functional groups, renders it a valuable intermediate in the synthesis of more complex and often biologically active molecules. Its aldehyde group and the adjacent double bond are key sites for a variety of chemical transformations.

Classic carbon-carbon bond-forming reactions such as the Wittig reaction and the Knoevenagel condensation can be employed to extend the carbon chain and introduce new functionalities. organicreactions.orgthermofisher.comyoutube.com For instance, the aldehyde group can readily react with phosphorus ylides in the Wittig reaction to yield substituted dienes, which are themselves versatile synthetic intermediates. youtube.com Similarly, the Knoevenagel condensation with active methylene (B1212753) compounds, often catalyzed by weak bases, provides access to a wide array of α,β-unsaturated systems with extended conjugation. organicreactions.orgthermofisher.commdpi.comsciforum.net

A notable application of structurally related compounds is in the synthesis of pharmaceuticals. For example, derivatives of 3-(4-ethoxy-3-methoxyphenyl)amine are key intermediates in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used to treat psoriatic arthritis. google.comnewdrugapprovals.orggoogle.comwipo.int The synthesis of Apremilast involves the condensation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine with 3-acetamidophthalic anhydride (B1165640). google.comnewdrugapprovals.org The ethanamine intermediate can be conceptually derived from this compound through a sequence of reactions that might include reduction of the aldehyde and double bond, followed by introduction of the sulfonyl and amino groups.

Furthermore, the acrylaldehyde moiety is a core component of chalcones, which are precursors to flavonoids and are known for a wide range of biological activities. nih.govelifesciences.orggoogle.comnih.gov The synthesis of chalcone (B49325) derivatives often involves the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone (B1666503). elifesciences.org In this context, this compound can either be a target molecule synthesized from 3-ethoxy-4-methoxybenzaldehyde (B45797) or a starting material for further elaboration into more complex flavonoid structures. nih.gov

Contribution to Lignin (B12514952) Depolymerization and Valorization Research

Lignin, a complex aromatic biopolymer, is a major component of lignocellulosic biomass and represents a significant and underutilized renewable resource for the production of aromatic chemicals. The depolymerization of lignin to obtain well-defined, low-molecular-weight compounds is a key focus of biorefinery research. The structure of this compound is closely related to the coniferyl alcohol and sinapyl alcohol units that are the primary building blocks of lignin, suggesting its potential as a direct or indirect product of lignin valorization.

Lignin is primarily composed of phenylpropanoid units (p-coumaryl, coniferyl, and sinapyl alcohols) linked by various ether and carbon-carbon bonds. Catalytic depolymerization strategies, including pyrolysis, hydrogenolysis, and oxidation, aim to break these linkages to yield a mixture of aromatic monomers. The resulting product stream often contains a variety of phenolic compounds, including guaiacols and syringols, which are methoxy-substituted phenols.

The presence of both an ethoxy and a methoxy (B1213986) group on the aromatic ring of this compound suggests that it could be derived from the coniferyl units of lignin, with the ethoxy group being introduced during the processing of biomass, for example, through the use of ethanol (B145695) as a solvent in organosolv pulping. The acrylaldehyde side chain represents a modification of the native propanoid side chain of the monolignols.

Once obtained, this compound can be further upgraded to a range of valuable chemicals. The aldehyde and alkene functionalities can be selectively hydrogenated, oxidized, or functionalized to produce specialty chemicals, polymer precursors, or fuel additives. For instance, catalytic oxidation could potentially convert the aldehyde group to a carboxylic acid, yielding a substituted cinnamic acid, or cleave the double bond to produce 3-ethoxy-4-methoxybenzaldehyde (ethyl vanillin), a valuable flavoring agent. The catalytic upgrading of such biomass-derived molecules is a critical area of research for the development of sustainable chemical processes. researchgate.netnih.gov

Application as a Precursor for Functional Materials

The application of this compound as a direct precursor for functional materials is an area with limited specific research to date. However, based on the known chemistry of related compounds, its potential in polymer chemistry and in the development of optical or electronic materials can be postulated.

Polymer Chemistry and Monomer Development

The presence of a polymerizable double bond and a reactive aldehyde group suggests that this compound could serve as a monomer or a precursor to monomers for various types of polymers. The α,β-unsaturated system can potentially undergo radical or anionic polymerization, although the presence of the aldehyde group might complicate these processes.

A more likely route to polymer applications is through the chemical modification of the aldehyde group. For instance, conversion of the aldehyde to a more stable functional group, such as an ester or an acetal, could yield a monomer that is more amenable to controlled polymerization. The resulting polymers would feature the ethoxy- and methoxy-substituted phenyl group as a pendant moiety, which could impart specific properties such as thermal stability, refractive index, or hydrophobicity to the polymer.

Optical or Electronic Materials

Conjugated organic molecules, particularly those with electron-donating and electron-withdrawing groups, are of great interest for applications in nonlinear optics (NLO) and as organic electronic materials. Chalcones and similar cinnamaldehyde (B126680) derivatives have been investigated for their NLO properties. researchgate.net The structure of this compound, with its extended π-system and the electron-donating alkoxy groups on the phenyl ring, suggests that it could be a building block for NLO-active materials.

By reacting the aldehyde with different nucleophiles or by incorporating it into larger conjugated systems, it may be possible to design and synthesize novel chromophores with significant second- or third-order NLO responses. These materials have potential applications in optical communications, data storage, and other photonic devices. However, extensive research would be required to establish a clear structure-property relationship and to optimize the molecular design for specific applications.

Development of Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound are crucial for monitoring its synthesis, its presence in complex mixtures such as lignin pyrolysates, and for quality control of any derived materials. Several analytical techniques can be adapted for this purpose, primarily based on methods developed for cinnamaldehyde and other related aromatic aldehydes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method, likely using a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. Detection can be achieved using a UV-Vis detector, as the conjugated system of this compound is expected to have a strong UV absorbance. For enhanced selectivity and sensitivity, HPLC coupled with mass spectrometry (LC-MS/MS) can be employed. thermofisher.comsciforum.netgoogle.comnih.govphmethods.nettjnpr.orgresearchgate.netresearchgate.net

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile compounds. nih.govdiabloanalytical.comresearchgate.netmdpi.comuah.edu For the analysis of this compound, a derivatization step might be necessary to improve its volatility and thermal stability, although direct analysis may also be possible. GC-MS provides not only quantitative information but also structural confirmation through the mass spectrum of the compound.

UV-Visible Spectrophotometry can be used for the rapid quantification of this compound in simple matrices, provided there are no interfering substances that absorb at the same wavelength. The method is based on Beer-Lambert's law and requires the determination of the molar absorptivity of the compound at its wavelength of maximum absorbance (λmax). Derivative spectrophotometry can be used to resolve overlapping spectral bands and improve selectivity. google.comnewdrugapprovals.orgchemicalbook.com

Below is a table summarizing potential analytical methods and their typical parameters that could be adapted for the analysis of this compound.

Analytical TechniqueColumn/Stationary PhaseMobile Phase/Carrier GasDetection MethodTypical Parameters
HPLC Reversed-phase C18Acetonitrile/Water or Methanol/Water gradientUV-Vis (e.g., 280-320 nm)Flow rate: 1.0 mL/min; Injection volume: 10-20 µL
GC-MS Capillary column (e.g., DB-5ms)HeliumMass Spectrometry (Electron Ionization)Temperature program: e.g., 50°C to 250°C at 10°C/min
LC-MS/MS Reversed-phase C18Acetonitrile/Water with formic acidTriple Quadrupole MS (MRM mode)Specific precursor-product ion transitions would need to be determined
UV-Vis Spectrophotometry Not applicableSolvent (e.g., Ethanol, Methanol)UV-Vis DetectorMeasurement at λmax of the compound

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Sustainable Production

The industrial synthesis of 3-(4-Ethoxy-3-methoxyphenyl)acrylaldehyde and its precursors is a critical area for advancement, with a strong emphasis on developing environmentally friendly and efficient processes. A key precursor, 3-ethoxy-4-methoxybenzaldehyde (B45797), is the subject of research into greener synthetic routes. google.com Current methods often rely on traditional alkylating agents, but future work will likely focus on novel catalytic systems that minimize waste, avoid harsh reaction conditions, and improve yield.

One patented method highlights a green synthesis process using isovanillin (B20041) and a haloethane with an alkali and a catalyst. google.com This approach is noted for its simple and safe operation, easy product separation, and avoidance of high pressure or vacuum conditions, making it suitable for industrial-scale production. google.com

Future research will likely expand on this by investigating:

Heterogeneous Catalysts: Developing solid-supported catalysts that can be easily recovered and reused, reducing processing costs and environmental impact.

Biocatalysis: Employing enzymes to carry out specific transformations under mild conditions, offering high selectivity and sustainability.

Flow Chemistry: Integrating catalytic systems into continuous flow reactors to enhance safety, control, and scalability of the synthesis.

Table 1: Comparison of Synthetic Routes for 3-Ethoxy-4-methoxybenzaldehyde

Method Raw Material(s) Reagent(s) Reported Yield Noteworthy Aspects
Route 1 Isovanillin Diethyl sulfate (B86663), Alkali ~80% Traditional ethylation method. google.com
Route 2 Isovanillin Alkyl halide ~70% Substitution reaction. google.com
Route 3 Ethyl vanillin (B372448) Dimethyl sulfate or Methyl iodide 83-85% Methylation of ethyl vanillin. google.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical and materials science by enabling rapid, data-driven design and optimization. youtube.com For this compound, these computational tools offer a powerful approach to explore its chemical space and predict the properties of its derivatives with unprecedented speed and precision. youtube.com

ML models can be trained on existing data to establish Quantitative Structure-Activity Relationships (QSAR), predicting the biological activity of novel, structurally similar compounds before they are synthesized. This can significantly accelerate the discovery of new drug candidates or materials. youtube.comresearchgate.net For instance, ML algorithms could be developed to predict the antimicrobial activity of new derivatives against various bacterial strains, guiding synthetic efforts toward the most promising candidates. researchgate.net

Key applications for AI/ML in this context include:

Virtual Screening: Screening vast libraries of virtual compounds derived from the this compound scaffold to identify those with the highest predicted activity for a specific target.

De Novo Design: Generating entirely new molecular structures based on learned chemical patterns and desired properties.

Property Optimization: Fine-tuning the molecular structure to enhance desired properties (e.g., solubility, binding affinity) while minimizing undesirable ones.

Table 2: Potential AI/ML Applications for this compound Research

Application Area AI/ML Technique Objective
Drug Discovery Predictive Modeling (e.g., MLP) Predict bioactivity (e.g., minimum inhibitory concentration) of new derivatives. researchgate.net
Materials Science Automated Model Generation Design novel polymers or formulations with optimized properties. youtube.com
Process Chemistry Simulation & Optimization Predict reaction outcomes and optimize synthesis parameters for higher yield and purity.

Investigation of Undiscovered Chemical Reactivity Profiles

The this compound molecule possesses several reactive sites, including an α,β-unsaturated aldehyde functional group and an electron-rich aromatic ring. While its fundamental reactivity is understood, a significant opportunity lies in exploring its undiscovered chemical reactivity to generate novel molecular architectures.

Future research could systematically investigate its participation in a wider range of chemical transformations beyond standard aldehyde and alkene reactions. This exploration could lead to the synthesis of complex heterocyclic systems or novel polymers.

Areas for investigation include:

Multicomponent Reactions: Using the compound as a building block in one-pot reactions involving three or more reactants to rapidly build molecular complexity.

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemical outcome of reactions at the double bond or aldehyde, leading to enantiomerically pure products.

Photochemical Reactions: Investigating the behavior of the compound under UV or visible light to trigger unique cycloadditions or rearrangements.

Organometallic Chemistry: Exploring novel couplings and transformations catalyzed by transition metals at various positions on the molecule.

Table 3: Potential Chemical Reactions for Future Investigation

Reaction Type Reactive Site Potential Outcome
Michael Addition α,β-Unsaturated System Formation of new C-C or C-heteroatom bonds.
Diels-Alder Reaction Conjugated Diene System Synthesis of cyclohexene (B86901) derivatives and related heterocycles.
Paal-Knorr Synthesis Aldehyde Formation of furans, pyrroles, or thiophenes with appropriate reagents.

Development of Advanced Bio-Imaging Probes based on Compound Structure

The conjugated system inherent in the this compound structure provides a foundational scaffold for the development of fluorescent probes for bio-imaging. While this specific molecule may not be intensely fluorescent on its own, its backbone can be chemically modified to create advanced probes for visualizing biological processes in real-time.

The design of such probes involves appending specific functional groups to the core structure to modulate its photophysical properties (e.g., absorption and emission wavelengths, quantum yield) and to confer specificity for a biological target.

Future research directions in this area could involve:

Target-Specific Probes: Incorporating moieties that bind selectively to specific analytes, such as metal ions, reactive oxygen species, or particular enzymes.

"Turn-On" Fluorescent Probes: Designing probes that are non-fluorescent until they interact with their target, minimizing background signal and enhancing sensitivity.

Two-Photon Probes: Modifying the electronic structure to create probes excitable by near-infrared light, allowing for deeper tissue imaging with reduced phototoxicity.

Organelle-Targeting Probes: Adding specific chemical tags that direct the probe to accumulate within particular cellular compartments like mitochondria or the nucleus.

Table 4: Hypothetical Design of Bio-imaging Probes from the Core Structure

Modification to Core Structure Target Analyte/Organelle Potential Imaging Application
Addition of a dipicolylamine group Zinc ions (Zn²⁺) Imaging zinc signaling in neurons.
Introduction of a boronate ester Hydrogen peroxide (H₂O₂) Visualizing oxidative stress in cells.
Appending a triphenylphosphonium cation Mitochondria Monitoring mitochondrial health and dysfunction.

Q & A

Q. What synthetic methods are effective for producing 3-(4-Ethoxy-3-methoxyphenyl)acrylaldehyde with high purity, and how can yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation or condensation reactions to introduce substituents. For example:

  • Step 1 : Ethoxy and methoxy groups can be introduced via nucleophilic substitution or alkoxylation using appropriate aryl halides and alkoxide reagents under reflux conditions.
  • Step 2 : Acrylaldehyde formation may employ Claisen-Schmidt condensation between aryl aldehydes and ketones in alkaline media.
  • Purification : Silica gel column chromatography (eluent: dichloromethane/ethyl acetate gradient) is effective for isolating the product with >95% purity .
    Optimization Tips :
  • Use anhydrous conditions and catalysts like AlCl₃ for Friedel-Crafts reactions .
  • Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the aldehyde proton (δ 9.6–10.2 ppm), conjugated double bond protons (δ 6.5–7.5 ppm, J = 15–17 Hz), and ethoxy/methoxy groups (δ 1.3–1.5 ppm for -OCH₂CH₃; δ 3.8–4.0 ppm for -OCH₃) .
    • ¹³C NMR : Confirm carbonyl (δ ~190–200 ppm) and aromatic carbons (δ 110–160 ppm) .
  • FTIR : Strong absorption bands for C=O (~1680 cm⁻¹) and conjugated C=C (~1620 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry and confirm E-configuration via single-crystal studies (e.g., orthorhombic unit cell parameters) .

Q. Table 1: Representative NMR Data

Proton/GroupChemical Shift (δ, ppm)MultiplicityReference
Aldehyde (-CHO)9.8–10.1Singlet
Conjugated C=C6.7–7.3Doublet
Ethoxy (-OCH₂CH₃)1.4Triplet

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid : In case of skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for chiral derivative studies?

Methodological Answer:

  • Organocatalysis : Use chiral catalysts (e.g., L-proline derivatives) in asymmetric aldol reactions to control stereochemistry .
  • Chiral Chromatography : Separate enantiomers via HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • Crystallization : Induce enantiomer-specific crystallization using chiral co-solvents like menthol .

Q. What experimental strategies identify biological targets of this compound, such as enzyme inhibition?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize candidate proteins (e.g., kinases) on sensor chips to measure binding affinity (KD) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of protein-ligand interactions .
  • Enzyme Assays : Monitor inhibition kinetics (IC₅₀) using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) .

Q. How can computational modeling resolve contradictions in spectral or bioactivity data for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Simulate NMR/IR spectra and compare with experimental data to validate structural assignments .
  • Molecular Dynamics (MD) : Model protein-ligand interactions to explain discrepancies in inhibition assays (e.g., conformational flexibility) .
  • Statistical Analysis : Apply multivariate regression to correlate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity .

Q. Table 2: Techniques for Data Contradiction Analysis

Contradiction TypeResolution MethodExample ApplicationReference
Conflicting NMR ShiftsDFT SimulationAssign diastereomer peaks
Varied Enzyme InhibitionMD Simulations + MutagenesisIdentify binding site residues

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